molecular formula C18H22BrClN2O3 B4246755 2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride

Cat. No.: B4246755
M. Wt: 429.7 g/mol
InChI Key: DKOCVPRMLCPMOA-UHFFFAOYSA-N
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Description

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom, an ethylamino group, and a methoxyphenoxy moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The methoxyphenoxy moiety is then attached via an etherification reaction. The final step involves the formation of the acetamide group through an amidation reaction. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its effects on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-bromo-4-[(methylamino)methyl]-2-methoxyphenoxy}-N-phenylacetamide hydrochloride
  • 2-{5-chloro-4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-phenylacetamide hydrochloride
  • 2-{5-bromo-4-[(ethylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride

Uniqueness

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methoxyphenoxy moiety, in particular, differentiates it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

2-[5-bromo-4-(ethylaminomethyl)-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3.ClH/c1-3-20-11-13-9-16(23-2)17(10-15(13)19)24-12-18(22)21-14-7-5-4-6-8-14;/h4-10,20H,3,11-12H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOCVPRMLCPMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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